Dibenzocyclooctyne-polyethylene glycol 4-alkyne, commonly referred to as DBCO-PEG4-alkyne, is a bifunctional linker that plays a significant role in bioorthogonal chemistry. This compound features both a dibenzocyclooctyne moiety and an alkyne group, allowing for efficient click reactions with azide-bearing biomolecules. The incorporation of a polyethylene glycol 4 spacer enhances solubility and reduces steric hindrance, making it an ideal candidate for applications in bioconjugation and drug delivery systems.
DBCO-PEG4-alkyne is commercially available from various suppliers, including baseclick GmbH, which offers detailed product specifications such as molecular weight and purity levels. It is synthesized using established chemical methods that ensure high yield and specificity in reactions with azide-functionalized molecules .
The synthesis of DBCO-PEG4-alkyne typically involves several key steps:
The synthesis can be performed using various methodologies, including:
The molecular structure of DBCO-PEG4-alkyne includes:
DBCO-PEG4-alkyne participates in several key chemical reactions:
The reaction conditions are typically mild (room temperature) and can be performed in various solvents such as phosphate-buffered saline or dimethylformamide. Reaction yields are often near quantitative, making this method highly efficient for creating site-specific conjugates .
The mechanism by which DBCO-PEG4-alkyne operates involves:
Studies have shown that the reaction proceeds efficiently even at low concentrations of reactants, indicating its potential for large-scale applications in drug development and biomolecular labeling .
DBCO-PEG4-alkyne exhibits several notable chemical properties:
DBCO-PEG4-alkyne has numerous applications in scientific research and development:
Click chemistry represents a class of efficient, selective, and high-yielding reactions that have revolutionized chemical biology. Originally conceptualized by Sharpless, these reactions—particularly azide-alkyne cycloadditions—enable precise biomolecule modification under physiological conditions. The development of strain-promoted variants eliminated cytotoxic copper catalysts, expanding applications in live-cell labeling and therapeutic bioconjugation [5] [6]. Heterobifunctional linkers like DBCO-PEG4-alkyne exemplify this evolution, allowing multi-step, orthogonal conjugations critical for assembling complex biomolecular architectures such as antibody-drug conjugates (ADCs) and protein fusions [1] [4].
Bioorthogonal chemistry emerged to address the challenge of modifying biomolecules in native environments without disrupting biological function. Early copper-catalyzed azide-alkyne cycloaddition (CuAAC) faced limitations due to copper-induced cytotoxicity and protein oxidation [6]. This spurred innovations in strain-promoted azide-alkyne cycloaddition (SPAAC), where cyclooctynes like dibenzocyclooctyne (DBCO) react rapidly with azides via ring strain, eliminating metal catalysts [3] [5]. Key advancements include:
Table 1: Comparative Kinetics of Bioorthogonal Reactions
Azide Substrate | Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) |
---|---|---|
1-Azido-1-deoxy-β-d-glucose | HEPES | 1.22 |
3-Azido-l-alanine | HEPES | 0.55 |
1-Azido-1-deoxy-β-d-glucose | DMEM | 0.97 |
3-Azido-l-alanine | RPMI | 0.27 |
Heterobifunctional linkers serve as molecular "adapters" to bridge distinct biomolecules. Their design requires:
DBCO-PEG4-alkyne (C₃₀H₃₄N₂O₆, MW 518.24–518.60 g/mol) integrates two bioorthogonal handles: a DBCO group for SPAAC and a terminal alkyne for CuAAC [1] [4] [8]. Its structural features enable:
Orthogonal Conjugation Pathways
Applications in Therapeutic Bioconjugation
Table 2: Structural and Functional Features of DBCO-PEG4-Alkyne
Property | Specification |
---|---|
Molecular Formula | C₃₀H₃₄N₂O₆ |
Molecular Weight | 518.24–518.60 g/mol |
Reactivity | DBCO (SPAAC), Alkyne (CuAAC) |
Solubility | DCM, DMF, DMSO, acetonitrile |
PEG Spacer Length | 4 ethylene oxide units (~17.6 Å) |
Key Application | ADC synthesis, protein fusion, diagnostic probes |
Table 3: Representative Applications in Bioconjugation
Conjugate Type | Conjugation Strategy | Outcome |
---|---|---|
IgG-hGH Fusion | Oxime + SPAAC | >70% conjugation yield; retained bioactivity |
Trastuzumab-Cy5 | DBCO-azide SPAAC | Enhanced solubility vs. non-PEG linkers |
Toxin-Antibody ADC | Sequential azide/SPAAC | Controlled drug-antibody ratio (DAR = 2–4) |
"The introduction of hydrophilic PEG spacers reduces aggregation and steric hindrance, unlocking new geometries in biomolecular assembly" [3] [6].
This systematic analysis underscores DBCO-PEG4-alkyne’s role as a versatile tool in chemical biology, merging kinetic efficiency with modular design to address challenges in next-generation biotherapeutics.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4